
1-Prop-2-enoyl-N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Prop-2-enoyl-N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide, also known as TFE-P, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. TFE-P is a pyrrolidine derivative that possesses unique chemical properties, making it a promising candidate for various biomedical applications.
Applications De Recherche Scientifique
1-Prop-2-enoyl-N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide has shown promising results in various scientific research applications. One of the most significant applications of 1-Prop-2-enoyl-N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide is in the field of cancer research. Several studies have shown that 1-Prop-2-enoyl-N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. 1-Prop-2-enoyl-N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Mécanisme D'action
The mechanism of action of 1-Prop-2-enoyl-N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins involved in cell growth and survival. 1-Prop-2-enoyl-N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in gene expression and cell proliferation. By inhibiting HDACs, 1-Prop-2-enoyl-N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide can induce apoptosis and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
1-Prop-2-enoyl-N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide has been found to have several biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, 1-Prop-2-enoyl-N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide has also been shown to have anti-angiogenic properties, meaning it can inhibit the formation of new blood vessels. This property makes 1-Prop-2-enoyl-N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide a potential candidate for the treatment of diseases such as macular degeneration and diabetic retinopathy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-Prop-2-enoyl-N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide is its high purity and yield, making it easy to work with in lab experiments. 1-Prop-2-enoyl-N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide is also stable and can be stored for extended periods without degradation. However, one of the limitations of 1-Prop-2-enoyl-N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide is its relatively high cost, which may limit its use in certain research applications.
Orientations Futures
There are several future directions for the research and development of 1-Prop-2-enoyl-N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide. One potential direction is the use of 1-Prop-2-enoyl-N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide in combination with other anti-cancer drugs to enhance their effectiveness. Another direction is the development of 1-Prop-2-enoyl-N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide analogs with improved properties and reduced toxicity. Additionally, further research is needed to fully understand the mechanism of action of 1-Prop-2-enoyl-N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide and its potential applications in the treatment of various diseases.
In conclusion, 1-Prop-2-enoyl-N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide is a promising compound with potential applications in various scientific research fields, particularly in cancer research. Its unique chemical properties make it a valuable candidate for further research and development. With continued research, 1-Prop-2-enoyl-N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide may become a valuable tool in the fight against cancer and other diseases.
Méthodes De Synthèse
The synthesis of 1-Prop-2-enoyl-N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide involves the reaction of 1,3-dimethyl-2-imidazolidinone with 2,2,2-trifluoroethyl isocyanate, followed by the addition of 3-acrylamido-1-propanol and subsequent cyclization. The resulting product is purified through column chromatography, yielding 1-Prop-2-enoyl-N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide in high purity and yield.
Propriétés
IUPAC Name |
1-prop-2-enoyl-N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3N2O2/c1-2-8(16)15-4-3-7(5-15)9(17)14-6-10(11,12)13/h2,7H,1,3-6H2,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXFKMRYIYVCUCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(C1)C(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Prop-2-enoyl-N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(3,4-Dimethylphenyl)-2-oxopyrrolidin-3-yl]-3H-benzimidazole-5-carboxamide](/img/structure/B2762353.png)
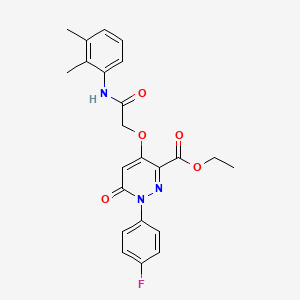

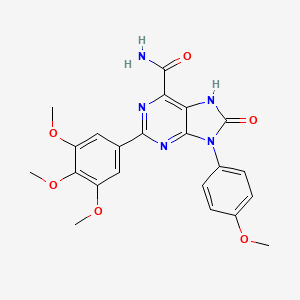
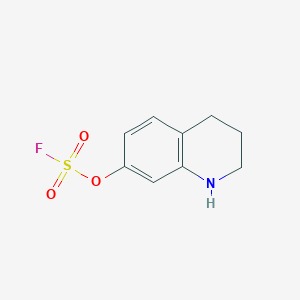
![2-[4-(Ethoxycarbonyl)benzenesulfonamido]acetic acid](/img/structure/B2762361.png)
![N-[6-(Difluoromethoxy)-4-oxo-2,3-dihydro-1H-naphthalen-1-yl]prop-2-enamide](/img/structure/B2762362.png)
![N-[[4-Benzyl-3-(hydroxymethyl)morpholin-3-yl]methyl]prop-2-enamide](/img/structure/B2762363.png)
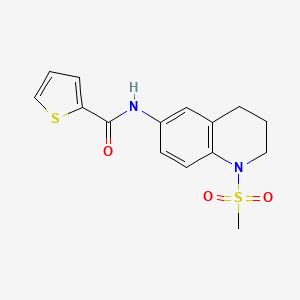
![4-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]benzonitrile](/img/structure/B2762366.png)
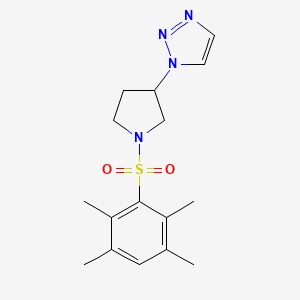
![Methyl 7-(3,4-dihydroxyphenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2762369.png)
![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2-bromophenyl)acetamide](/img/structure/B2762373.png)
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2762374.png)